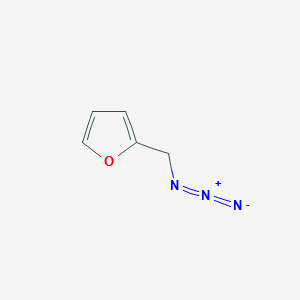
methyl 2-(2-aminoethoxy)benzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-aminoethoxy)benzoate hydrochloride, also known as M2AEB, is an organic compound with a broad range of applications in scientific research. It is a white crystalline solid with a molecular weight of 261.6 g/mol and a melting point of 102-104°C. M2AEB is a surfactant, meaning it can reduce the surface tension of a liquid, and is used in a variety of laboratory experiments. We will also discuss potential future directions for the use of M2AEB in scientific research.
Applications De Recherche Scientifique
Methyl 2-(2-aminoethoxy)benzoate hydrochloride has a variety of applications in scientific research. It has been used as an adjuvant in vaccine formulations to enhance the body's immune response and as a stabilizer in DNA and protein formulations. It has also been used in the study of drug delivery systems, as a surfactant in the preparation of nanomaterials, and as a dispersant in the preparation of polymeric materials. Additionally, this compound has been used in the study of cellular membranes and in the study of drug absorption and distribution.
Mécanisme D'action
Methyl 2-(2-aminoethoxy)benzoate hydrochloride acts as a surfactant, reducing the surface tension of liquids. This property makes it beneficial for use in a variety of laboratory experiments, as it can help to disperse materials evenly. Additionally, this compound has been shown to increase the solubility of certain compounds, which can be beneficial for the study of drug delivery systems.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to increase the permeability of cellular membranes, allowing for the passage of certain compounds across the membrane. Additionally, it has been shown to increase the solubility of certain compounds, which can be beneficial for the study of drug delivery systems.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using methyl 2-(2-aminoethoxy)benzoate hydrochloride in laboratory experiments is its ability to reduce the surface tension of liquids and increase the solubility of certain compounds. This makes it beneficial for use in a variety of experiments, particularly those involving the study of drug delivery systems. However, it is important to note that this compound can also be toxic at high concentrations, so caution should be taken when using it in experiments.
Orientations Futures
Methyl 2-(2-aminoethoxy)benzoate hydrochloride has a variety of potential future applications in scientific research. For example, it could be used to study the effects of surfactants on cellular membranes or to explore the use of surfactants in drug delivery systems. Additionally, it could be used in the study of nanomaterials or to explore the use of surfactants in the preparation of polymeric materials. Finally, it could be used in the study of drug absorption and distribution, or as an adjuvant in vaccine formulations.
Méthodes De Synthèse
Methyl 2-(2-aminoethoxy)benzoate hydrochloride can be synthesized in a two-step process. The first step involves the reaction of 2-aminoethanol and benzoic acid in the presence of sodium hydroxide to form methyl 2-(2-aminoethoxy)benzoate. The second step involves the reaction of this intermediate product with hydrochloric acid to form this compound hydrochloride.
Propriétés
IUPAC Name |
methyl 2-(2-aminoethoxy)benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11;/h2-5H,6-7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEPZSSGHKIJJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B6611963.png)


![5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B6611983.png)

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B6612011.png)






![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6612066.png)